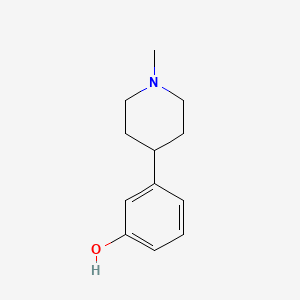![molecular formula C37H67NO13 B3079029 2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one CAS No. 105900-46-7](/img/structure/B3079029.png)
2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one (PMDT) is an organic compound which has been studied extensively in recent years. It is an oxygenated derivative of the bicyclic tridecane hydrocarbon structure and is of significant interest to the scientific community due to its unique properties and potential applications. PMDT has been studied for its potential use in a variety of fields, including synthetic organic chemistry, biochemistry, and drug discovery.
Applications De Recherche Scientifique
Neuropharmacological Applications
Research on orexin-1 receptor antagonists, such as compound 56, highlights their role in attenuating stress-induced hyperarousal without causing hypnotic effects. This suggests potential applications in treating psychiatric disorders associated with stress or hyperarousal states, such as panic or anxiety, by modulating arousal-related processes without significantly altering spontaneous sleep patterns (Bonaventure et al., 2015).
Environmental Toxicology
Studies on oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), like hydroxychrysenes, have revealed their environmental impact and regioselective toxicity. Such compounds can cause anemia and mortality in aquatic organisms, with the toxicity modulated by mechanisms like aryl hydrocarbon receptor activation and oxidative stress. This underscores the importance of understanding the environmental behavior and toxicological effects of such compounds to mitigate their impact on ecosystems (Tanabe & Schlenk, 2023).
Anticonvulsant Research
Phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models have been explored for their anticonvulsant activities. These compounds are evaluated for their effectiveness in mouse models, providing a basis for developing new therapeutic agents for epilepsy and convulsive disorders. The research aims to identify compounds with potent, broad-spectrum anticonvulsant effects, contributing to the advancement of epilepsy treatment (Brouillette et al., 1988).
Oncology and Antitumor Research
The development of new antitumor antibiotics, like FR-900482, demonstrates the ongoing search for effective cancer treatments. These compounds are evaluated for their antitumor activity and hematological toxicity, providing insights into their therapeutic potential and safety profiles. The research contributes to the discovery and development of novel antitumor agents with improved efficacy and safety compared to existing treatments (Hirai et al., 1987).
Propriétés
IUPAC Name |
(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,33+,34-,35-,36-,37+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQWFALQXSTOS-NXABLXKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H]([C@@]2([C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)









![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)


